PEG4 Linker Length Validation: Optimal Degradation Efficacy in p300/CBP Degrader Library
A systematic p300/CBP degrader library evaluated pomalidomide conjugated through various PEG linker lengths to A‑485, a p300/CBP ligand. Degradation efficacy was assessed in MM1.S myeloma cells [1]. Compound 18i, which contains a PEG4 linker conjugated to pomalidomide, was identified as the most effective p300 degrader within the series [1]. The study explicitly concluded that linker length greater than 10 atoms afforded enhanced degradation [1].
| Evidence Dimension | p300/CBP protein degradation efficacy |
|---|---|
| Target Compound Data | Compound 18i (pomalidomide-PEG4-A-485 conjugate) — identified as most effective p300 degrader in library |
| Comparator Or Baseline | Shorter PEG linkers (e.g., PEG2, PEG3) and longer PEG linkers — all produced inferior degradation outcomes relative to PEG4-containing 18i |
| Quantified Difference | Optimal degradation observed only with PEG4 linker; linker length >10 atoms required for enhanced degradation |
| Conditions | MM1.S multiple myeloma cell line; cell viability and degradation assessed across linker-length library |
Why This Matters
This direct intra‑library comparison validates the PEG4 linker length as empirically optimized, reducing the need for end‑users to synthesize and screen multiple linker variants themselves.
- [1] Brownsey DK, Rowley BC, Gorobets E, et al. Identification of ligand linkage vectors for the development of p300/CBP degraders. RSC Med Chem. 2022;13(6):726-730. View Source
